

Crystal Structure of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Overview

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Compound of Interest

Compound Name: 2-(4-(Trifluoromethyl)phenyl)morpholine

Cat. No.: B1308843

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Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure, including unit cell parameters, space group, and atomic coordinates for **2-(4-(Trifluoromethyl)phenyl)morpholine**, is not publicly available. While the compound is known and cataloged in chemical libraries, its specific three-dimensional arrangement in a crystalline solid has not been deposited in accessible databases such as the Cambridge Structural Database (CSD).

This lack of foundational crystallographic data precludes the creation of an in-depth technical guide as per the user's core requirements. The requested quantitative data tables, detailed experimental protocols for crystal structure determination, and associated visualizations are all contingent on the availability of a solved and published crystal structure.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the typical methodologies and data that would be presented had the crystal structure been available. It will also touch upon the known context of similar morpholine-containing compounds.

Hypothetical Data Presentation

Had the crystallographic data been accessible, it would be summarized in a structured table format for clarity and comparative analysis. An example of such a table is provided below, with

placeholder data to illustrate the format.

Table 1: Hypothetical Crystallographic Data for **2-(4-(Trifluoromethyl)phenyl)morpholine**

Parameter	Value (Illustrative)
Chemical Formula	C ₁₁ H ₁₂ F ₃ NO
Formula Weight	231.21 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123(4)
b (Å)	8.456(2)
c (Å)	13.789(5)
α (°)	90
β (°)	105.45(2)
γ (°)	90
Volume (Å ³)	1134.5(7)
Z	4
Calculated Density (g/cm ³)	1.354
Absorption Coefficient (mm ⁻¹)	0.123
F(000)	480
Crystal Size (mm ³)	0.25 x 0.15 x 0.10
θ range for data collection (°)	2.50 to 28.00
Reflections collected	5678
Independent reflections	2543 [R(int) = 0.034]
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112
R indices (all data)	R ₁ = 0.067, wR ₂ = 0.125
Goodness-of-fit on F ²	1.05

Standard Experimental Protocols

The determination of a crystal structure involves a series of well-established experimental procedures. A detailed protocol would typically include the following stages:

Synthesis and Crystallization

A synthetic route to **2-(4-(Trifluoromethyl)phenyl)morpholine** would first be established. Following successful synthesis and purification, the crucial step of crystallization would be undertaken. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality for X-ray diffraction.

X-ray Data Collection

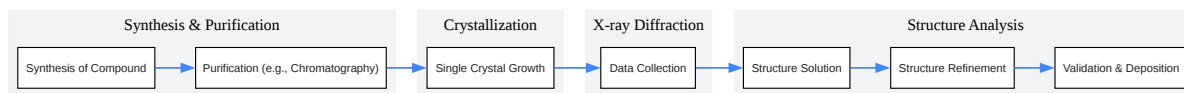
A single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Logical Workflow for Crystal Structure Determination

The overall process from obtaining a compound to determining its crystal structure can be visualized as a logical workflow.



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